Danicopan
Übersicht
Beschreibung
Danicopan, sold under the brand name Voydeya, is a medication used for the treatment of paroxysmal nocturnal hemoglobinuria. It is a complement inhibitor that reversibly binds to factor D to prevent alternative pathway-mediated hemolysis and deposition of complement C3 proteins on red blood cells . This compound was approved for medical use in Japan in January 2024 and in the United States in March 2024 .
Wissenschaftliche Forschungsanwendungen
Danicopan hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien zur Komplementhemmung und zur durch den alternativen Weg vermittelten Hämolyse verwendet.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle des Komplementfaktors D in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
Medizin: this compound wird hauptsächlich zur Behandlung der paroxysmalen nächtlichen Hämoglobinurie eingesetzt, einer seltenen hämatologischen Erkrankung.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es spezifisch an den Komplementfaktor D bindet, eine Serinprotease, die am alternativen Weg des Komplementsystems beteiligt ist. Durch die Hemmung von Faktor D verhindert this compound die Spaltung von Faktor B, wodurch die Bildung des C3-Konvertase-Komplexes blockiert wird. Diese Hemmung verhindert die nachgeschaltete Aktivierung der Komplementkaskade, wodurch die Hämolyse und die Ablagerung von Komplement-C3-Proteinen auf roten Blutkörperchen reduziert werden .
Wirkmechanismus
Target of Action
Danicopan, also known as ACH-0144471, is a small molecule that primarily targets complement factor D . Factor D is a rate-limiting enzyme in the alternative pathway of the complement system . The complement system plays a crucial role in the body’s immune response, and factor D is integral to the activation of this system .
Mode of Action
This compound works by reversibly binding to factor D , thereby inhibiting its function . This inhibition prevents the activation of the alternative pathway of the complement system . By blocking factor D, this compound helps to control both intravascular and extravascular hemolysis , which are key processes in the pathophysiology of paroxysmal nocturnal hemoglobinuria (PNH) .
Biochemical Pathways
The complement system consists of a series of proteins that work together to destroy foreign invaders, trigger inflammation, and remove debris from cells and tissues . In PNH, due to certain genetic mutations, some of the body’s cells lack protective proteins, making them susceptible to attack by the complement system .
This compound’s inhibition of factor D specifically blocks the alternative pathway of the complement system . This pathway is responsible for the continuous, low-level activation of the complement system, independent of antibodies . By blocking this pathway, this compound prevents the deposition of C3 fragments on red blood cells, thereby reducing hemolysis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. After oral administration, this compound is absorbed into the bloodstream. It has been found to cross the blood-retina barrier and bind to melanin, leading to a higher and more sustained exposure in melanin-containing ocular tissues . The metabolism of this compound involves amide hydrolysis . More detailed information about the ADME properties of this compound is currently under investigation.
Result of Action
The primary result of this compound’s action is the reduction of hemolysis in patients with PNH . By inhibiting factor D, this compound prevents the destruction of red blood cells, thereby increasing hemoglobin levels . This leads to a decrease in anemia and a reduction in the need for blood transfusions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as C5 inhibitors (e.g., eculizumab, ravulizumab), can impact the effectiveness of this compound . When used in conjunction with these C5 inhibitors, this compound has been shown to provide additional benefits in controlling hemolysis .
Safety and Hazards
Zukünftige Richtungen
Danicopan has shown positive results in the ALPHA Phase III trial . It demonstrated a statistically significant and clinically meaningful increase in haemoglobin levels and maintained disease control in patients with paroxysmal nocturnal haemoglobinuria (PNH) who experience clinically significant extravascular haemolysis (EVH), compared to placebo plus established C5 inhibitor therapy .
Biochemische Analyse
Biochemical Properties
Danicopan plays a significant role in biochemical reactions as it acts on the serine protease factor D, a proximal node in the alternative complement system . This action blocks the alternative pathway, thereby addressing extravascular hemolysis when used in conjunction with C5 inhibitors . The interaction between this compound and factor D is reversible, which allows for control over the inhibition of the alternative pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the deposition of complement C3 proteins on red blood cells . This action reduces the destruction of red blood cells in blood vessels, as well as the activation of white blood cells and platelets . The impact of this compound on these cellular processes helps to mitigate symptoms of paroxysmal nocturnal hemoglobinuria, such as anemia and blood clots .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with factor D, an enzyme in the alternative pathway of the complement system . By inhibiting factor D, this compound prevents the activation of the alternative pathway, thereby reducing hemolysis and the deposition of complement C3 proteins on red blood cells . This mechanism of action allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In a 24-week Phase 2 study of patients with paroxysmal nocturnal hemoglobinuria, this compound add-on resulted in clinically significant improvements in hemoglobin levels, near transfusion-independence, and improvements in FACIT-Fatigue scores .
Metabolic Pathways
This compound is involved in the metabolic pathway of the complement system, specifically the alternative pathway . It interacts with factor D, a rate-limiting enzyme in this pathway . By inhibiting factor D, this compound prevents the activation of the alternative pathway and reduces the deposition of complement C3 proteins on red blood cells .
Vorbereitungsmethoden
The preparation of Danicopan involves several synthetic routes and reaction conditions. The synthetic route typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a series of cyclization reactions.
Acetylation and Bromination: The indazole core undergoes acetylation and bromination to introduce the necessary functional groups.
Coupling Reactions: The brominated indazole is then coupled with a pyrrolidine derivative through a series of coupling reactions.
Final Modifications: The final product is obtained after several purification steps and modifications to ensure the desired chemical structure and purity.
Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.
Analyse Chemischer Reaktionen
Danicopan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen durchlaufen, insbesondere am Indazol-Kern und am Pyrrolidin-Ring.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die im Molekül vorhanden sind.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können an den bromierten Positionen des Indazol-Kerns auftreten.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Danicopan ist unter den Komplementinhibitoren einzigartig, da es spezifisch auf Faktor D abzielt. Zu ähnlichen Verbindungen gehören:
Eculizumab: Ein Komplement-C5-Inhibitor, der zur Behandlung der paroxysmalen nächtlichen Hämoglobinurie eingesetzt wird.
Ravulizumab: Ein weiterer Komplement-C5-Inhibitor mit einem ähnlichen Wirkmechanismus wie Eculizumab, aber mit einer längeren Halbwertszeit.
Iptacopan: Ein Faktor-B-Inhibitor, der ebenfalls auf den alternativen Weg des Komplementsystems abzielt.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Faktor D spezifisch zu hemmen, wodurch ein alternativer Ansatz zur Komplementhemmung im Vergleich zu anderen Verbindungen bereitgestellt wird, die auf verschiedene Komponenten des Komplementsystems abzielen.
Eigenschaften
IUPAC Name |
(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903768-17-1 | |
Record name | Danicopan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danicopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DANICOPAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.